molecular formula C9H10O B125650 (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one CAS No. 140472-19-1

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one

Cat. No. B125650
M. Wt: 134.17 g/mol
InChI Key: YYRQXVKQTMLAQL-KQQUZDAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one, also known as 3,5-Dimethyl-2-(3,5-dimethyl-1,3-hexadiynyl)-cyclohex-2-enone, is a natural product that has been isolated from various plants, including the roots of Ferula assa-foetida and the aerial parts of Artemisia annua. It has been found to have various biological activities and has been the subject of scientific research in recent years.

Mechanism Of Action

The exact mechanism of action of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one is not fully understood. However, it has been suggested that it may exert its biological effects through the inhibition of various enzymes and signaling pathways.

Biochemical And Physiological Effects

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. It has also been found to have anticancer effects, with studies showing that it can induce apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory and antioxidant effects, which may be beneficial for the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one in lab experiments is that it is a natural product, which may be more biologically relevant than synthetic compounds. Additionally, it has been found to have various biological activities, which makes it a promising candidate for further research. However, one limitation is that the synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one can be challenging, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one. One potential area of research is the development of new drugs based on its biological activities. Additionally, further studies could be conducted to better understand its mechanism of action and to identify potential targets for drug development. Furthermore, studies could be conducted to investigate its potential use in the treatment of various diseases, including cancer, inflammation, and oxidative stress.

Synthesis Methods

The synthesis of (3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one involves the reaction of 3,5-dimethyl-1,3-hexadiyne with cyclohexanone in the presence of a base. This reaction results in the formation of the desired product with a yield of around 60%.

Scientific Research Applications

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one has been found to have various biological activities, including antibacterial, antifungal, and anticancer properties. It has also been shown to have anti-inflammatory and antioxidant effects. Due to these properties, it has been the subject of scientific research for its potential use in the development of new drugs.

properties

CAS RN

140472-19-1

Product Name

(3E,5E)-6-Methylocta-3,5-dien-7-yn-2-one

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(3E,5E)-6-methylocta-3,5-dien-7-yn-2-one

InChI

InChI=1S/C9H10O/c1-4-8(2)6-5-7-9(3)10/h1,5-7H,2-3H3/b7-5+,8-6+

InChI Key

YYRQXVKQTMLAQL-KQQUZDAGSA-N

Isomeric SMILES

CC(=O)/C=C/C=C(\C)/C#C

SMILES

CC(=O)C=CC=C(C)C#C

Canonical SMILES

CC(=O)C=CC=C(C)C#C

synonyms

3,5-Octadien-7-yn-2-one, 6-methyl-, (E,E)- (9CI)

Origin of Product

United States

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